N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a butanamide moiety at the 7-position. Its molecular formula is inferred as C₂₃H₂₃N₃O₂ (based on ’s benzamide analog, adjusted for the butanamide substitution), with a theoretical molecular weight of 381.45 g/mol and a logP value approximating 4.0–4.5, indicating moderate hydrophobicity .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-7-19(23)21-17-12-11-15-10-6-13-22(18(15)14-17)20(24)16-8-4-3-5-9-16/h3-5,8-9,11-12,14H,2,6-7,10,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARALXRTDOYAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the amidation of the benzoylated tetrahydroquinoline with butanoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or butanamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives
*Estimated using computational tools due to lack of experimental data.
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound’s benzoyl and butanamide groups contribute to a higher logP (~4.2) compared to sulfonamide derivatives (logP ~1.2–1.5), which are more polar due to the sulfonyl group .
- The benzamide analog () has a logP of 4.16, suggesting that replacing benzamide with butanamide marginally increases hydrophobicity due to the longer aliphatic chain .
Hydrogen-Bonding Capacity: Sulfonamide derivatives (Compounds 24, 25) exhibit higher H-bond acceptor counts (5 vs. The α,β-unsaturated acid (Compound 23) has the highest polarity (logP ~0.8) due to its carboxylic acid group, making it suitable for aqueous environments .
The butanamide chain in the target compound offers greater conformational flexibility than the rigid benzamide group in , which may influence receptor binding kinetics .
Pharmacological Implications
- Carbonic Anhydrase (CA) Inhibition : Sulfonamide derivatives (e.g., Compounds 24, 25) are potent CA inhibitors due to the sulfonamide group’s ability to coordinate zinc in the enzyme active site . The target compound’s amide group may exhibit weaker CA inhibition but could target other enzymes.
- Orexin Receptor Antagonism: Tetrahydroisoquinoline derivatives () with bulky substituents (e.g., dipropylamino groups in Compound 32) show selective orexin-1 receptor antagonism. The target compound’s benzoyl group may similarly enhance receptor selectivity .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s synthesis would likely follow routes similar to ’s methods, employing coupling agents like DCC or EDC for amide bond formation . However, the butanamide chain may require optimized reaction conditions to avoid side reactions.
- Data Gaps : Experimental data for the target compound (e.g., melting point, exact logP) are absent in the provided evidence. Predictions are based on structural analogs, necessitating further validation.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a complex organic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C22H24N2O3S
- Molecular Weight : 392.5 g/mol
Structural Features
The compound features a benzoyl group attached to a tetrahydroquinoline moiety, which is further linked to a butanamide group. This structural complexity contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 392.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological responses.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, which can lead to therapeutic effects in various diseases.
- Protein Binding : The compound binds selectively to certain proteins, allowing it to act as a biological probe in biochemical assays.
Pharmacological Properties
Research indicates that this compound possesses several pharmacological properties:
- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines such as IL-17 .
- Analgesic Effects : Its ability to modulate pain pathways suggests potential use as an analgesic agent.
- Antimicrobial Activity : Preliminary investigations indicate that it may exhibit antimicrobial properties against certain pathogens.
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound in various biological assays:
- Cytokine Inhibition : A study reported that the compound effectively reduced IL-17 levels in cultured cells, indicating its potential in treating autoimmune disorders .
- Enzyme Activity Modulation : Research highlighted its role in inhibiting specific enzymes involved in inflammatory pathways, showcasing its therapeutic potential against diseases like rheumatoid arthritis .
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of this compound:
- Animal Models of Inflammation : Animal studies demonstrated significant reductions in inflammatory markers when treated with the compound, supporting its anti-inflammatory claims.
- Pain Relief Assessment : Behavioral assays indicated that subjects receiving the compound exhibited reduced pain responses compared to controls.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Simple Analog | Limited anti-inflammatory effects |
| Quinoline | Related Heterocycle | Broad antimicrobial properties |
| Isoquinoline | Structurally Similar | Diverse applications in medicinal chemistry |
Uniqueness
The unique combination of functional groups in this compound confers specific chemical and biological properties that differentiate it from simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
